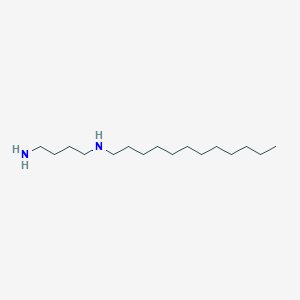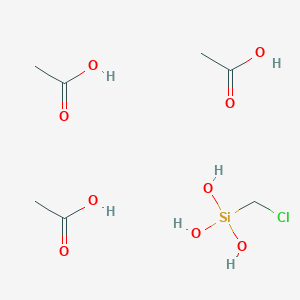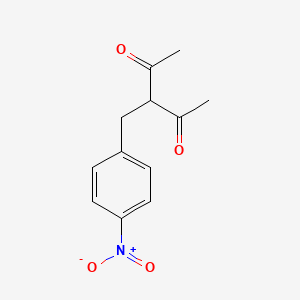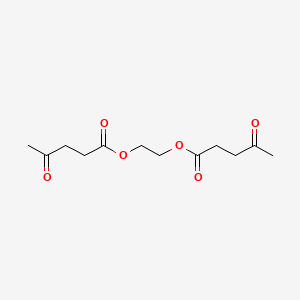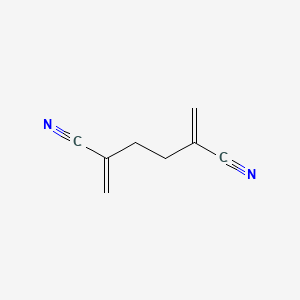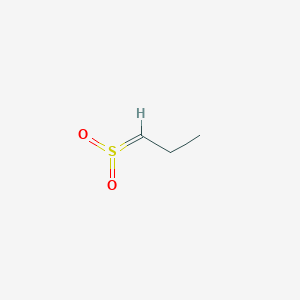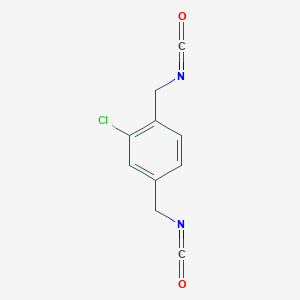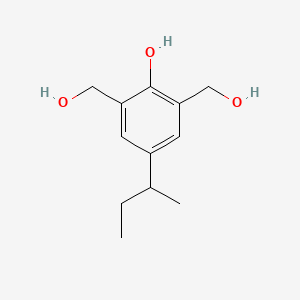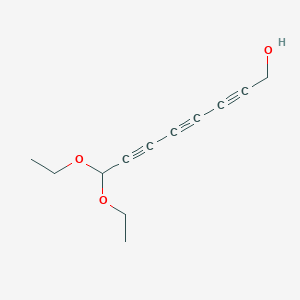![molecular formula C13H11Cl2NO3S B14637637 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide CAS No. 55688-30-7](/img/structure/B14637637.png)
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methanesulfonamide group, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride to form 2-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with methanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products include sulfonic acids and chlorinated phenols.
Reduction: Products include reduced sulfonamide derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.
Industry: Used in the production of agrochemicals, such as fungicides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential cellular components, such as sterols in fungi.
Pathways Involved: It inhibits the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: A fungicide with a similar structure and mechanism of action, used in agriculture to control fungal diseases.
Fluconazole: An antifungal medication used in medicine, with a similar mechanism of action but different chemical structure.
Uniqueness
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of a chlorophenoxy group and a methanesulfonamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
55688-30-7 |
|---|---|
Fórmula molecular |
C13H11Cl2NO3S |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
1-chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-9-20(17,18)16-12-3-1-2-4-13(12)19-11-7-5-10(15)6-8-11/h1-8,16H,9H2 |
Clave InChI |
UBHOQKCZRHMXMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)CCl)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


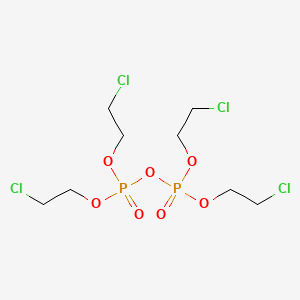
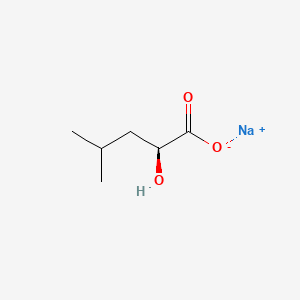
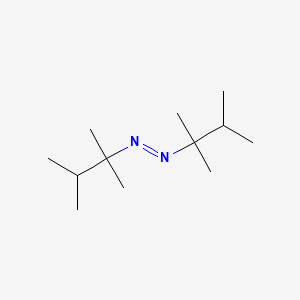

methanethione](/img/structure/B14637600.png)
